Dhaq diacetate

Description

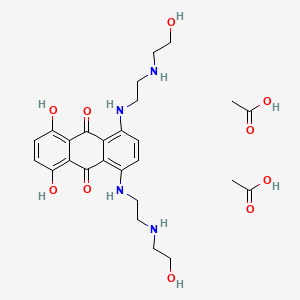

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H36N4O10 |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

acetic acid;1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |

InChI |

InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |

InChI Key |

ZWCKUVMZBKQQRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Dhaq Diacetate

Historical Evolution of Dhaq Diacetate Synthesis

The development of this compound is linked to the broader exploration of anthraquinone (B42736) and its derivatives, which were initially investigated for their properties as dyes. In the 1970s, researchers began to explore analogues of anthracenedione dyes as potential cytotoxic agents, leading to the synthesis of a series of potent antineoplastic compounds. The foundational work by Zee-Cheng and Cheng was pivotal in establishing the structure-activity relationships within this class of molecules.

A key historical synthesis, which laid the groundwork for subsequent methods, was reported by Murdock & Durr in 1980. This approach utilized leuco-1,4,5,8-tetrahydroxyanthraquinone as the central precursor. The core of this strategy involved the condensation of the leuco base with the appropriate amine side chains, followed by an oxidation step to yield the final aromatic anthraquinone structure. This method established a fundamental and reliable route to the this compound core structure and became a benchmark for future synthetic endeavors.

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for this compound have built upon the historical foundations, aiming to improve yield, purity, and process efficiency. These routes often commence from more readily available precursors like 1,4-dihydroxyanthraquinone (quinizarin) or chrysazin (1,8-dihydroxyanthraquinone).

A prevalent contemporary pathway involves the following key transformations:

Nitration: Introduction of nitro groups onto the anthraquinone skeleton. For instance, chrysazin can be nitrated to form 1,8-dihydroxy-4,5-dinitroanthraquinone.

Reduction: The nitro groups are then reduced to amino groups. A method described by Kumar et al. involves the reduction of the dinitro derivative using iron powder.

Leuco Base Formation: The resulting diaminoanthraquinone is treated with a reducing agent, such as sodium hydrosulfite in an alkaline solution, to form the leuco-1,4,5,8-tetrahydroxyanthraquinone intermediate.

Condensation: The final and crucial step is the condensation of the leuco base with two equivalents of N-(2-hydroxyethyl)ethylenediamine.

Oxidation: The reaction mixture is then oxidized, often by bubbling air or oxygen through the solution, to aromatize the central ring and yield the final compound. The diacetate salt is subsequently formed by treatment with acetic acid.

Another contemporary approach involves the nucleophilic aromatic substitution of a halogenated precursor. For example, a 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione intermediate can be synthesized. The highly reactive fluorine atoms can then be sequentially displaced by the desired amine side chains to construct the final molecule.

The table below summarizes key reaction steps in a common contemporary synthesis route.

Table 1: Key Stages in a Contemporary this compound Synthesis

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Chrysazin | HNO₃, H₂SO₄, H₃BO₃ | 1,8-Dihydroxy-4,5-dinitroanthraquinone | Introduction of directing groups |

| 2 | Dinitro derivative | Fe powder, Acetic Acid | 1,8-Dihydroxy-4,5-diaminoanthraquinone | Formation of amino groups |

| 3 | Diamino derivative | Na₂S₂O₄, NaOH | Leuco-1,4,5,8-tetrahydroxyanthraquinone | Formation of reactive leuco base |

| 4 | Leuco base | N-(2-hydroxyethyl)ethylenediamine | Leuco-Dhaq base | Attachment of side chains |

The concept of stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is not applicable to the synthesis of this compound itself. The final molecule is achiral and does not possess any stereocenters. Its structure is planar and symmetrical, precluding the existence of enantiomers or diastereomers.

However, regioselectivity is a critical consideration in the synthesis of this compound. The precise placement of the two aminoalkylamino side chains at the 1 and 4 positions of the 5,8-dihydroxyanthraquinone core is essential for its chemical identity and function. The synthetic routes are designed to ensure this specific substitution pattern.

In syntheses starting from leuco-1,4,5,8-tetrahydroxyanthraquinone, the condensation reaction with the amine occurs specifically at the 1 and 4 positions, driven by the electronic and steric properties of the intermediate.

In methods utilizing halogenated precursors, such as 5,8-dichloroquinizarin, the substitution of the chloro groups with amines is directed to the desired positions, although reaction conditions (e.g., solvent choice) can influence the formation of different regioisomers.

Direct amination strategies, while less common for this specific molecule, also exhibit high regioselectivity. For example, the rhodium(I)-catalyzed amination of unsubstituted anthraquinone occurs characteristically at the α-positions (1, 4, 5, and 8). rsc.org

Control over the reaction conditions is paramount to prevent the formation of undesired isomers and ensure the synthesis is highly regioselective for the 1,4-disubstituted product.

While dedicated studies on a complete "green synthesis" of this compound are not prevalent, the principles of green chemistry can be applied to evaluate and improve existing methodologies. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Waste Prevention: Traditional syntheses involving nitration and multiple protection/deprotection steps can generate significant waste. Improved methods that proceed through fewer steps or have higher yields contribute to waste prevention.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Routes like direct amination, if optimized, could offer better atom economy than multi-step sequences.

Use of Safer Solvents and Auxiliaries: Many anthraquinone syntheses employ hazardous solvents. A 2019 study reported a synthesis of Mitoxantrone under "mild, non-toxic and harmless experiment conditions," suggesting a move towards greener process conditions. mdpi.com The use of microwave irradiation, which can accelerate reactions under solvent-free conditions, has been successfully applied to the synthesis of other anthraquinone derivatives and represents a potential green strategy. rasayanjournal.co.in

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The development of catalytic systems for key steps like amination aligns with green chemistry principles by reducing waste and potentially enabling milder reaction conditions.

Future research in this compound synthesis could focus on replacing hazardous reagents like strong acids in nitration, finding recyclable catalysts for amination, and utilizing safer solvent systems to better align with the principles of sustainability.

The development of efficient catalytic systems for the key bond-forming steps in this compound synthesis is an area of active research. The primary focus has been on the catalytic amination of the anthraquinone core.

One notable advancement is the use of rhodium(I) complexes for the direct amination of anthraquinone. rsc.org This method allows for the formation of C-N bonds at the α-positions of the anthraquinone ring system, providing a more direct route to aminoanthraquinone intermediates.

Another catalytic approach involves the use of hypervalent iodine reagents. It has been demonstrated that iodobenzene (B50100) diacetate (PhI(OAc)₂) can act as a catalyst for the amination of 1,4-dihydroxyanthraquinone (quinizarin) with amines. nih.govnih.gov In this process, the catalyst is thought to activate the anthraquinone substrate, facilitating the nucleophilic attack of the amine. This method offers an alternative to traditional condensation reactions that may require harsher conditions.

The table below highlights examples of catalytic systems used in the synthesis of related aminoanthraquinones.

Table 2: Catalytic Systems in Aminoanthraquinone Synthesis

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Rhodium(I) complexes | Direct C-H Amination | Anthraquinone | 1-Alkylaminoanthraquinone | rsc.org |

| PhI(OAc)₂ | Nucleophilic Substitution | 1,4-Dihydroxyanthraquinone | 2-(Butylamino)-1,4-dihydroxyanthraquinone | nih.gov |

Precursor Chemistry and Feedstock Considerations for this compound

1,4-Dihydroxyanthraquinone (Quinizarin): This is a crucial precursor. A common industrial synthesis involves the reaction of phthalic anhydride (B1165640) with 4-chlorophenol, followed by hydrolysis of the resulting chloride. wikipedia.org An alternative, though less efficient, route is the reaction of phthalic anhydride with hydroquinone (B1673460).

Chrysazin (1,8-dihydroxyanthraquinone): This isomer is another important starting material for syntheses that proceed via a 4,5-diaminochrysazin intermediate.

Leuco-1,4,5,8-tetrahydroxyanthraquinone: This is not a primary feedstock but a key intermediate synthesized from the aforementioned precursors. An improved and scalable synthesis from chrysazin has been reported, which involves nitration, reduction with iron powder, and subsequent treatment with sodium hydrosulfite. rsc.org This improved method is significant for large-scale production.

N-(2-hydroxyethyl)ethylenediamine: This precursor provides the characteristic side chains of this compound. It is synthesized on an industrial scale and is readily available.

Laboratory Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and product quality.

Reaction Conditions: Many of the reaction steps, such as nitration with strong acids, are highly exothermic and require careful temperature control on a large scale to prevent runaway reactions. The use of inert atmospheres (e.g., argon) during the condensation with the leuco base is critical to prevent premature oxidation and is more challenging to maintain in large reactors.

Reagent Handling: The handling of bulk quantities of hazardous materials, including strong acids, oxidizing agents, and flammable solvents, requires specialized equipment and stringent safety protocols.

Purification: The purification of the final product is crucial for pharmaceutical applications. On a laboratory scale, chromatography is often used, but this is generally not feasible for large-scale production. Industrial scale-up relies on robust crystallization methods. One reported synthesis describes purifying the crude product by crystallization from an ethanol/n-hexane mixture, followed by repeated washing to achieve the desired quality. mdpi.com

Process Optimization: An improved method for preparing the key precursor, leuco-1,4,5,8-tetrahydroxyanthraquinone, has been specifically identified as being "suitable for scaling," highlighting the importance of optimizing each step for large-scale viability. rsc.orgnih.gov This involves maximizing yields, minimizing reaction times, and simplifying work-up procedures.

A successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions, ensuring a consistent and high-quality product is manufactured safely and economically.

Elucidation of Reaction Mechanisms and Chemical Reactivity of Dhaq Diacetate

Mechanistic Pathways of Dhaq Diacetate Transformations

The reactivity of this compound is governed by the interplay between the electron-withdrawing quinone system and the electron-donating, yet hydrolyzable, acetoxy groups. These features allow for a range of chemical transformations.

Nucleophilic Substitution Reactions: The anthraquinone (B42736) nucleus of this compound is electron-deficient and thus susceptible to nucleophilic attack. However, the acetoxy groups are sensitive to reaction conditions and can be cleaved. A key example of a nucleophilic substitution reaction is the amination of 1,4-diacetoxyanthraquinone. Studies have shown that the reaction of 1,4-diacetoxyanthraquinone with amines, such as butylamine, in the presence of a catalyst like phenyliodonium diacetate (PIDA), leads to the formation of aminoanthraquinone derivatives. Interestingly, this reaction is accompanied by deacetylation, yielding quinizarin derivatives. colab.wsnih.gov

The mechanism likely involves the initial attack of the nucleophile (amine) on the anthraquinone ring, which is activated by the catalyst. The acetoxy groups may be hydrolyzed either prior to or after the substitution, depending on the reaction conditions. The presence of the catalyst improves the yield of the amination products by approximately 10-20%. colab.ws

| Starting Material | Reagent | Catalyst | Product(s) | Yield | Reference |

| 1,4-Diacetoxyanthraquinone | Butylamine | PhI(OAc)₂ | 2-(Butylamino)-1,4-dihydroxyanthraquinone and Quinizarin | Moderate | colab.ws |

This interactive table summarizes the conditions and outcomes of nucleophilic substitution on this compound.

Another important reaction involving a nucleophilic addition mechanism is the Marschalk reaction. This reaction typically involves the alkylation of phenolic anthraquinones. While this compound itself does not have the requisite phenolic hydroxyl groups, its precursor, quinizarin, readily undergoes this reaction in its reduced leuco-form. wikipedia.orgcdnsciencepub.comacs.orgrsc.org The leuco-quinizarin, which can be formed by reduction, acts as a potent nucleophile and reacts with aldehydes to introduce alkyl chains onto the anthraquinone skeleton. acs.org

Electrophilic Substitution Reactions: In contrast to nucleophilic attack on the quinone core, electrophilic substitution on the aromatic rings of this compound is less common. The quinone carbonyl groups are strongly deactivating, making the benzene rings less susceptible to attack by electrophiles. However, under forcing conditions, electrophilic substitution reactions such as halogenation and nitration can occur on the anthraquinone nucleus, though often with less specificity than in activated aromatic systems. The acetoxy groups, being ortho, para-directing, would theoretically direct incoming electrophiles to the 2 and 3 positions. However, the strong deactivating effect of the quinone system generally overrides this directing influence. For many anthraquinone derivatives, harsh conditions are required for reactions like chlorination or sulfonation. chemcess.com

The anthraquinone core can participate in radical reactions, often initiated by photolysis or through redox processes. Upon reduction, anthraquinones can form semiquinone radical anions. These species are key intermediates in many biological processes and industrial applications. While specific studies on the radical reactions of this compound are limited, the general behavior of anthraquinones suggests that it can form radical species.

The stability of a radical is influenced by its electronic environment. The acetoxy groups may have a modest influence on the stability of a radical formed on the anthraquinone core through resonance. Both electron-donating and electron-withdrawing groups can stabilize radicals by delocalizing the unpaired electron. youtube.com In the context of anthraquinone derivatives, radical intermediates have been proposed in photoreactive coupling processes. chempedia.info Furthermore, the generation of reactive oxygen species (ROS) can be induced by anthraquinones, a process that involves radical intermediates. nih.gov

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The most relevant pericyclic reaction for the anthraquinone framework is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgpraxilabs.com The quinone moiety of this compound can act as a dienophile. The double bonds in the quinone ring are activated by the electron-withdrawing carbonyl groups, making them receptive to reaction with conjugated dienes.

While there are no specific studies detailing the Diels-Alder reaction of this compound itself, related 1,4-quinones are known to be effective dienophiles. beilstein-journals.org For instance, 1,4-quinones react smoothly with thiochalcones in a thia-Diels-Alder reaction to form fused 4H-thiopyrans. beilstein-journals.org It is expected that this compound would undergo similar [4+2] cycloaddition reactions with suitable dienes, leading to the formation of complex polycyclic structures. The regioselectivity of such reactions is often governed by the electronic and steric effects of the substituents on both the diene and the dienophile. nih.gov

Kinetic and Thermodynamic Principles Governing this compound Reactivity

The reactivity of this compound is dictated by both kinetic and thermodynamic factors. The acetylation of quinizarin to form this compound is a thermodynamically favorable process under standard esterification conditions. The stability of the resulting diacetate is generally good under neutral and anhydrous conditions.

Kinetically, the reactions of this compound can be influenced by several factors. For nucleophilic substitution reactions, the rate is dependent on the nucleophilicity of the attacking species, the concentration of the reactants, and the presence of a catalyst. For instance, the use of PIDA in amination reactions enhances the reaction rate. colab.ws

Catalytic Roles and Underlying Mechanisms of this compound in Organic Transformations

While this compound is more commonly a substrate in chemical reactions, its parent compound, quinizarin, and other anthraquinone derivatives have been explored for their catalytic activities. Anthraquinones can act as redox catalysts. For example, in the paper pulping industry, anthraquinone catalyzes the delignification process by acting as an oxidizing agent for carbohydrates and a reducing agent for lignin.

This compound itself can serve as a substrate for enzymatic catalysis. It has been used as a fluoro-chromogenic substrate to measure the activity of lipase (B570770). In this application, the non-fluorescent this compound is hydrolyzed by lipase to produce the highly fluorescent quinizarin, allowing for the kinetic analysis of the enzyme's activity. The Michaelis-Menten constant (Km) and the catalytic rate constant (kc) can be determined from this assay. biocrick.com

Influence of Solvent Systems and Reaction Environment on this compound Chemistry

The choice of solvent can have a profound impact on the reaction pathways and rates of this compound. The polarity, proticity, and coordinating ability of the solvent can influence the solubility of the reactants, the stability of intermediates and transition states, and the activity of catalysts.

In nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve the reactants and facilitate the reaction.

The electrochemical behavior of anthraquinone derivatives is highly sensitive to the solvent system. Studies have shown that the reduction potentials of anthraquinones vary significantly with the solvent's properties, such as its dielectric constant and Gutmann acceptor/donor numbers. bohrium.com Solvents with strong acceptor properties can favor the dissociation of phenolic protons in hydroxyanthraquinones. bohrium.com For this compound, the solvent can influence the stability of any charged intermediates formed during redox reactions.

Furthermore, in photochemical reactions, the solvent can dictate the reaction mechanism. For example, in the photodeprotection of an anthraquinone-protected carboxylic acid, a hydrogen atom transfer (HAT) mechanism was observed in isopropanol, while a proton transfer process occurred in methanol-water solutions. rsc.org This highlights the critical role of the reaction environment in controlling the chemical transformations of anthraquinone derivatives like this compound.

Advanced Derivatization and Chemical Modification Strategies for Dhaq Diacetate

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis of Dhaq Diacetate

The accurate detection and quantification of this compound in various matrices are paramount for preclinical and clinical development. Derivatization techniques can be employed to introduce specific chemical moieties that enhance the molecule's response to analytical instrumentation. For instance, the introduction of a fluorescent tag can significantly improve the limit of detection in high-performance liquid chromatography (HPLC) with fluorescence detection.

One common strategy involves the hydrolysis of the acetate (B1210297) groups of this compound to yield the parent diol, followed by reaction with a fluorescent labeling reagent. A variety of such reagents are commercially available, each with distinct excitation and emission maxima, allowing for multiplexed analysis if necessary.

Table 1: Common Fluorescent Labeling Reagents for Diols

| Reagent | Excitation Max (nm) | Emission Max (nm) |

| Dansyl chloride | 330-350 | 510-540 |

| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | 470-490 | 520-540 |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | 265 | 315 |

Furthermore, for analysis by gas chromatography-mass spectrometry (GC-MS), the volatility of this compound can be increased through silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl groups (following deacetylation) into their corresponding trimethylsilyl (B98337) ethers, which are more amenable to GC analysis.

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives is guided by the desire to optimize its therapeutic potential. This often involves the synthesis of prodrugs to improve pharmacokinetic properties such as solubility, stability, and bioavailability. For this compound, the two acetate groups offer convenient handles for the introduction of various promoieties.

For example, to enhance aqueous solubility, the acetate groups can be replaced with more hydrophilic moieties such as amino acids or short polyethylene (B3416737) glycol (PEG) chains. The synthesis of these derivatives would typically involve the initial hydrolysis of the diacetate to the diol, followed by esterification with the desired promoiety.

Table 2: Examples of Prodrug Strategies for this compound

| Promoiety | Intended Improvement | Synthetic Approach |

| Glycine | Increased aqueous solubility | DCC/DMAP mediated esterification |

| mPEG-550 | Increased half-life and solubility | Carbodiimide-mediated coupling |

| Phosphate (B84403) | Enhanced water solubility and potential for targeted delivery | Phosphoramidite chemistry |

Systematic Structural Modifications and Analog Design of this compound

Systematic structural modifications of the core this compound scaffold can lead to the discovery of analogs with improved potency, selectivity, or altered pharmacological profiles. Structure-activity relationship (SAR) studies are crucial in this regard, where discrete parts of the molecule are systematically altered to probe their importance for biological activity.

Key areas for modification on the this compound core could include the aromatic ring system, the side chains, and the diacetate functional groups themselves. For instance, the introduction of electron-withdrawing or electron-donating groups onto the aromatic rings could modulate the electronic properties of the molecule and its interaction with biological targets.

Table 3: Potential Structural Modifications of this compound for SAR Studies

| Modification Site | Example Modification | Rationale |

| Aromatic Rings | Introduction of a nitro group | Modulate electronic properties and potential for new interactions |

| Side Chains | Replacement with a cyclopropyl (B3062369) group | Introduce conformational rigidity |

| Diacetate Groups | Conversion to cyclic acetal | Alter steric bulk and hydrogen bonding capacity |

Applications of this compound as a Reagent for the Derivatization of Other Compounds

Beyond its own modification, this compound can potentially be utilized as a reagent for the derivatization of other molecules. The activated nature of the acetate groups could, under specific conditions, allow for the transfer of the "Dhaq" moiety to other nucleophilic compounds. This could be particularly useful in the context of chemical biology for the labeling of proteins or other biomolecules.

For such an application to be feasible, the reaction conditions would need to be carefully optimized to ensure selective transfer of the Dhaq group without significant side reactions. The development of this compound as a derivatizing reagent would open up new avenues for its application in basic research and diagnostics.

Advanced Spectroscopic and Crystallographic Characterization of Dhaq Diacetate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic proton (¹H) NMR chemical shift ranges are mentioned in some sources, no detailed analysis using advanced NMR techniques has been found for a definitively identified "Dhaq diacetate."

Multidimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR) Applied to this compound

There is no publicly available information on the application of multidimensional NMR techniques such as COSY, HSQC, HMBC, or any form of solid-state NMR for the structural elucidation of "this compound."

Advanced Mass Spectrometry (MS) Techniques

Detailed mass spectrometry data, crucial for confirming molecular weight and structure, is largely absent.

High-Resolution Mass Spectrometry (HRMS) for this compound

Although some databases mention a molecular ion peak from HRMS, the actual experimental data, including high-resolution mass measurements and isotopic pattern analysis, have not been published.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

There are no available studies detailing the fragmentation pathways of "this compound" using tandem mass spectrometry (MS/MS). Such data is essential for confirming the connectivity of the molecule.

Ion Mobility-Mass Spectrometry (IM-MS) in this compound Research

The application of ion mobility-mass spectrometry (IM-MS) for the analysis of "this compound" has not been reported in the scientific literature.

Additionally, there is no verifiable crystallographic data for "this compound." One source claims that such data is unpublished, while another alludes to its existence without providing any specific details, such as a CCDC deposition number, that would allow for independent verification.

Given the absence of this critical, detailed, and verifiable scientific information, it is not feasible to generate a professional and authoritative article that adheres to the requested structure and content requirements. The creation of such an article would necessitate access to primary research data that is not currently in the public domain.

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. These methods provide detailed insights into molecular conformation, crystal packing, and the nature of intermolecular interactions, which are critical for understanding the solid-state properties of a compound like this compound.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration Determination of this compound

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute configuration in chiral compounds. encyclopedia.pubspringernature.com The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately determined. encyclopedia.pub

Furthermore, for chiral molecules, anomalous dispersion effects within the diffraction data allow for the determination of the absolute configuration, often calculated via the Flack parameter. encyclopedia.pubnih.gov This is crucial for establishing the exact stereochemistry of enantiomerically pure compounds, which in turn dictates their interaction with other chiral molecules in biological systems. researchgate.net

Table 1: Conceptual Crystallographic Data from SCXRD for this compound (Note: This table is illustrative of typical parameters obtained from an SCXRD experiment, as specific data for this compound is not publicly available.)

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal structure. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 15.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.8 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1550 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | N/A (achiral) | A parameter to determine the absolute structure of chiral crystals. Not applicable if the molecule is achiral. |

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Characteristics of this compound

Powder X-ray Diffraction (PXRD) is a fundamental and rapid analytical technique used to characterize the solid-state nature of a crystalline material. nih.gov It is particularly vital in pharmaceutical development for identifying and distinguishing between different polymorphic forms of an active pharmaceutical ingredient (API). rigaku.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability. nih.gov

The PXRD technique involves exposing a powdered sample, containing a multitude of randomly oriented microcrystals, to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.netamericanpharmaceuticalreview.com

While specific studies on the polymorphism of this compound are not detailed in the available literature, PXRD would be the primary tool for such an investigation. By comparing the PXRD patterns of different batches, one can ensure solid-form consistency. americanpharmaceuticalreview.com The appearance of new or shifted peaks could indicate the presence of a new polymorph, a solvate, or an impurity. researchgate.net Quantitative phase analysis using PXRD can also determine the relative amounts of different polymorphs in a mixture. americanpharmaceuticalreview.com

Table 2: Illustrative PXRD Peak Data for Hypothetical Polymorphs of this compound (Note: This table demonstrates how PXRD data can distinguish between different crystal forms. The peak positions are conceptual.)

| Characteristic Peaks for Form A (2θ) | Characteristic Peaks for Form B (2θ) |

| 8.5° | 9.2° |

| 12.3° | 12.8° |

| 15.8° | 16.1° |

| 21.0° | 22.5° |

| 25.4° | 26.3° |

Co-crystallization and Host-Guest Complex Studies Involving this compound

Co-crystallization is a crystal engineering strategy used to design new solid forms of a target molecule by combining it with a benign second molecule, known as a "co-former," in a specific stoichiometric ratio within a crystal lattice. rsc.org This technique has gained significant traction in pharmaceutical sciences as a method to modify and improve the physicochemical properties of APIs, such as solubility, dissolution rate, and stability, without altering the covalent structure of the drug itself. drugdiscoverytoday.com

A co-crystal is formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, between the API and the co-former. rsc.org There are no specific published studies on the co-crystallization of this compound. However, the molecular structure of this compound, which contains hydrogen bond donors (N-H, O-H) and acceptors (C=O, N, O), presents multiple opportunities for forming robust intermolecular interactions with suitable co-formers like carboxylic acids or amides.

Host-guest complexation is a related area where a larger "host" molecule encapsulates a smaller "guest" molecule. mdpi.com By forming a host-guest complex, it is sometimes possible to crystallize molecules that are otherwise difficult to crystallize on their own, enabling their structural determination. mdpi.com The planar, aromatic core and flexible side chains of this compound could potentially allow it to act as either a host or a guest in such complexes, offering another avenue for creating novel solid materials with tailored properties.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Conformational and Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. It is particularly sensitive to polar bonds. For this compound, FT-IR is instrumental in identifying its key functional groups. The spectra exhibit characteristic absorption bands for the carbonyl (C=O) groups of both the anthraquinone (B42736) core and the acetate (B1210297) esters, the hydroxyl (O-H) groups, and the secondary amine (N-H) groups of the side chains.

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light (from a laser). mdpi.com While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those within the aromatic ring system of the anthraquinone core. nih.govspectroscopyonline.com Although specific Raman spectra for this compound were not found in the surveyed literature, this technique would provide valuable data on the skeletal vibrations of the carbon backbone.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source |

| 3200–3600 | O–H (Hydroxyethyl) | Stretching | |

| 1670–1750 | C=O (Acetate & Quinone) | Stretching | |

| 1500–1600 | N–H (Secondary Amine) | Bending |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties of this compound

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to investigate the electronic structure and photophysical properties of molecules by probing the transitions between electronic energy levels.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals (e.g., π → π* and n → π* transitions). pmda.go.jpacademie-sciences.fr The anthraquinone core of this compound is a strong chromophore. Based on related dihydroxyanthraquinone (DHAQ) compounds, this compound is expected to exhibit strong absorption bands in the UV region (around 250 nm) and a characteristic broad absorption band in the visible region (400-550 nm), which is responsible for its color. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Many diacetate derivatives of fluorescent dyes, such as fluorescein (B123965) diacetate, are designed as "pro-fluorophores." sigmaaldrich.com These compounds are typically non-fluorescent or weakly fluorescent but become highly fluorescent upon hydrolysis of the acetate groups, which releases the parent fluorophore. researchgate.netbiotium.com It is likely that this compound behaves similarly, with its fluorescence properties being highly dependent on the hydrolysis of the acetate esters to yield the fluorescent dihydroxyanthraquinone product. The fluorescence emission of the related 1,8-DHAQ core has been reported with a maximum around 567-586 nm. researchgate.netresearchgate.net

Table 4: Electronic and Photophysical Properties of this compound and Related Chromophores

| Technique | Property | Wavelength (nm) | Compound/Core | Source |

| UV-Vis | λ_max (Absorption) | ~253, ~430 | DHAQ derivative | researchgate.net |

| Fluorescence | λ_em_ (Emission) | ~567 | DHAQ derivative | researchgate.net |

| Fluorescence | λ_ex_ / λ_em_ | 470 / 529 | Dichlorofluorescein (post-esterase) | sigmaaldrich.com |

Hyphenated Analytical Techniques for Comprehensive Characterization of this compound

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. nih.govchromatographytoday.com These techniques leverage the separation power of chromatography with the identification capabilities of spectroscopy, enabling detailed characterization, purity assessment, and quantification of compounds like this compound. ijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in pharmaceutical analysis. It couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. saspublishers.com For this compound, LC-MS is invaluable for confirming its molecular weight, assessing its purity, and identifying and quantifying trace-level impurities or degradation products. Tandem mass spectrometry (LC-MS-MS) can further provide structural information on these components through fragmentation analysis. nih.gov

Other relevant hyphenated techniques include LC-UV, which is often used for routine quantification and purity checks by monitoring the absorbance of the eluting compounds. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct acquisition of NMR spectra from separated components, which is extremely useful for the unambiguous structural elucidation of unknown impurities or metabolites without the need for laborious isolation. saspublishers.comijpsjournal.com

Table 5: Application of Hyphenated Techniques for the Analysis of this compound

| Hyphenated Technique | Separation Method | Detection Method | Application for this compound | Source |

| LC-MS | HPLC | Mass Spectrometry | Purity analysis, molecular weight confirmation, impurity identification, stability studies (hydrolysis). | saspublishers.com |

| LC-UV/PDA | HPLC | UV-Vis/Photodiode Array | Routine purity checks, quantification, method development. | |

| LC-NMR | HPLC | Nuclear Magnetic Resonance | Structural elucidation of impurities and metabolites. | saspublishers.comijpsjournal.com |

| LC-FTIR | HPLC | Fourier Transform Infrared | Functional group identification of separated components. | ijnrd.org |

Computational and Theoretical Chemistry Studies of Dhaq Diacetate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a window into the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Dhaq Diacetate

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting various chemical properties, including molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. A DFT study on this compound would provide fundamental data on its electronic characteristics and potential chemical behavior. However, no such studies have been reported in the scientific literature.

Ab Initio Methods for Precise Property Prediction of this compound

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. Their application to this compound would be invaluable for obtaining precise data on its geometry, energy, and other fundamental characteristics. To date, no ab initio studies specifically focused on this compound have been published.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior.

Conformational Analysis and Dynamic Behavior of this compound

Understanding the different spatial arrangements, or conformations, that a molecule can adopt is critical to understanding its biological activity and physical properties. Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of a molecule and its dynamic behavior in various environments. A conformational analysis of this compound would reveal its preferred shapes and how it moves and flexes, but such a study has not yet been documented.

Solvent Interactions and Aggregation Behavior of this compound

The behavior of a molecule is significantly influenced by its interactions with its surroundings, particularly with solvent molecules. MD simulations can model these interactions in detail, providing insights into solubility, stability, and the potential for molecules to aggregate. An investigation into the solvent interactions and aggregation behavior of this compound would be crucial for understanding its behavior in solution, but this research has not been undertaken.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational methods can be used to map out the energetic landscape of chemical reactions, identifying the most likely pathways and the structures of high-energy transition states. This information is vital for understanding reaction mechanisms and for designing new synthetic routes. Modeling the potential chemical transformations of this compound and analyzing the corresponding transition states would provide a deeper understanding of its chemical reactivity. As of now, no such reaction pathway modeling studies for this compound are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Parameters of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) models for a compound identified as "this compound" have been found. The term "this compound" does not correspond to a recognized chemical entity in the available scientific literature, preventing the retrieval of specific research findings on its non-clinical parameters.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. These models are developed by correlating variations in the molecular structure, represented by molecular descriptors, with observed changes in a specific endpoint. For a QSAR study to be conducted, a dataset of structurally related compounds with measured activity data is required. As "this compound" is not described in the literature, such a dataset and subsequent QSAR models are not available.

In Silico Prediction of this compound Reactivity and Selectivity

Similarly, in silico predictions of the reactivity and selectivity for "this compound" cannot be provided. In silico methods, which utilize computer simulations to predict chemical properties, are contingent on the known chemical structure of the molecule of interest. These computational studies can involve a variety of techniques, including but not limited to, density functional theory (DFT), molecular docking, and molecular dynamics simulations. These methods allow for the investigation of a molecule's electronic structure, potential interaction with biological targets, and its likely behavior in chemical reactions.

The absence of a defined chemical structure for "this compound" in public databases and scientific publications makes it impossible to perform or report on any in silico predictions of its reactivity and selectivity. Without the foundational knowledge of the compound's atomic composition and arrangement, computational models cannot be constructed to simulate its chemical behavior.

Therefore, due to the current lack of information and recognition of "this compound" within the scientific community, no data on its computational and theoretical chemistry studies can be presented.

Investigations into Molecular Interactions and Biological Pathways of Dhaq Diacetate Non Clinical Focus

Enzymatic Interactions at a Molecular Level (In Vitro Models)

The hydrolysis of FDA is catalyzed by several classes of enzymes, including non-specific esterases, lipases, and proteases. utoledo.edumdpi.com The process begins with the passive diffusion of the cell-permeant FDA molecule across cellular membranes. nih.gov Once inside a cell or in the presence of extracellular enzymes, it serves as a substrate. The binding mechanism involves the interaction of the ester linkages of FDA with the active site of the hydrolytic enzymes.

The kinetics of this enzymatic reaction can be described by the Michaelis-Menten model, which relates the initial velocity of the reaction to the substrate concentration. jasco-global.com Kinetic studies provide critical parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. jasco-global.com A low Kₘ value indicates a high affinity. jasco-global.com Vₘₐₓ reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. jasco-global.com

Kinetic parameters for the hydrolysis of FDA and related compounds have been determined in various systems. For instance, in cell extracts of Saccharomyces cerevisiae, the hydrolysis of a related compound, carboxyfluorescein diacetate (cFDA), followed Michaelis-Menten kinetics with an apparent Vₘₐₓ of 12.3 nmol·min⁻¹·mg of protein⁻¹ and a Kₘ of 0.29 mM. nih.gov The hydrolysis of FDA itself in the same study was described by first-order kinetics, suggesting that under the studied conditions, the enzyme was not saturated. nih.gov In another study investigating soil enzymes, the pesticide parathion (B1678463) was found to inhibit FDA hydrolase activity, affecting both Vₘₐₓ and Kₘ values. researchgate.net

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (nmol·min⁻¹·mg protein⁻¹) | Kinetic Model |

|---|---|---|---|---|

| Saccharomyces cerevisiae cell extract | cFDA | 0.29 | 12.3 | Michaelis-Menten |

| Saccharomyces cerevisiae cell extract | FDA | N/A | N/A | First-Order |

| Farmland Soil Enzymes | FDA | 2.90 - 14.17 (x10⁻²) | 0.29 - 2.18 (x10⁻² mmol·g⁻¹·h⁻¹) | Michaelis-Menten |

The hydrolysis of fluorescein (B123965) diacetate is a direct measure of enzymatic activity; therefore, factors that modulate this reaction are of significant interest. The rate of hydrolysis is influenced by environmental conditions such as pH and temperature, as these affect the enzyme's conformational state and the ionization of amino acid residues in the active site. researchgate.net For many microbial esterases, the optimal pH for FDA hydrolysis is around 7.6. researchgate.net

Chemical inhibitors can also modulate the activity of enzymes that hydrolyze FDA. Studies have shown that certain pesticides can act as inhibitors, leading to a decrease in the rate of fluorescein production. researchgate.net The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor. researchgate.net For example, the pesticide parathion has been shown to exhibit noncompetitive, linear mixed, and uncompetitive inhibition on FDA hydrolase depending on the soil environment. researchgate.net

While direct co-factor requirements for the broad class of esterases that hydrolyze FDA are not universally defined, the activity of these enzymes can be influenced by the presence of ions or other small molecules. However, the scientific literature does not extensively detail specific co-factor interactions or allosteric regulation directly involving fluorescein diacetate as a modulator. Allosteric regulation typically involves the binding of an effector molecule to a site other than the active site, inducing a conformational change that alters the enzyme's activity. In the context of FDA hydrolysis, any compound that allosterically modulates the responsible esterases would indirectly affect the rate of fluorescein production.

Receptor-Ligand Binding Studies (In Vitro and Ex Vivo Models)

Fluorescein diacetate itself is not typically studied as a primary ligand for specific receptors. Instead, its fluorescent product, fluorescein, is widely used as a label conjugated to other molecules (ligands) to study their binding to receptors. nih.govnih.gov These fluorescent ligands are instrumental tools for characterizing receptor-ligand interactions without the need for radioactive materials. creative-bioarray.comacs.org

The binding of a fluorescein-labeled ligand to its receptor can be monitored and characterized using several biophysical techniques. These methods provide quantitative data on binding affinity (Kᵢ, Kₔ), kinetics (on/off rates), and specificity. nih.gov

Fluorescence Anisotropy (or Fluorescence Polarization): This technique measures the change in the rotational speed of a fluorescent ligand upon binding to a much larger receptor molecule. researchgate.net An unbound, small fluorescent ligand tumbles rapidly in solution, resulting in low anisotropy. When bound to a large receptor, its tumbling slows significantly, leading to an increase in anisotropy. This change can be used to quantify binding affinity and perform competition assays. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores. nih.gov In receptor studies, FRET can occur between a fluorescent ligand (e.g., labeled with fluorescein) and another fluorophore on the receptor. Binding brings the two fluorophores into close proximity, resulting in a FRET signal that can be used to monitor the binding event in real-time. nih.gov

Fluorescence Correlation Spectroscopy (FCS): FCS analyzes fluctuations in fluorescence intensity within a tiny observation volume. escholarship.org The diffusion time of a fluorescently labeled molecule through this volume is measured. When a fluorescein-labeled ligand binds to its receptor, the resulting complex is larger and diffuses more slowly, leading to a measurable change in the FCS curve. escholarship.orgnih.gov

| Technique | Principle | Key Parameters Measured |

|---|---|---|

| Fluorescence Anisotropy | Change in rotational diffusion of the ligand upon binding to the receptor. | Binding Affinity (Kₔ, Kᵢ), Binding Kinetics |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor and acceptor fluorophore upon binding. | Binding Affinity, Conformational Changes |

| Fluorescence Correlation Spectroscopy (FCS) | Change in the diffusion time of the fluorescent ligand as it binds to the receptor. | Binding Affinity, Concentration, Diffusion Coefficient |

The use of fluorescein-labeled ligands allows for the investigation of how ligand binding translates into cellular signaling events. By visualizing the location and binding of these ligands, researchers can gain insights into receptor activation and downstream pathway modulation.

For example, fluorescein-conjugated ligands have been developed for synthetic Notch (SynNotch) receptors. nih.gov Binding of these ligands to the extracellular domain of the SynNotch receptor can trigger a conformational change that leads to the cleavage of an intracellular domain. This domain then translocates to the nucleus and acts as a transcription factor, modulating the expression of specific genes. nih.gov This system demonstrates how a binding event, monitored via the fluorescein tag, can be directly linked to the modulation of a signaling pathway at the molecular level. nih.gov Similarly, fluorescent probes are used to study G protein-coupled receptors (GPCRs), where ligand binding initiates a cascade of intracellular events. nih.govnih.gov Visualizing the ligand-receptor interaction helps to correlate binding kinetics with the activation of downstream effectors.

Interaction with Biomembranes and Subcellular Components (Model Systems)

Currently, there is a notable lack of publicly available scientific literature detailing the direct interactions of Dhaq diacetate (hydroquinone diacetate) with model biomembranes or its behavior within subcellular components in model systems. While the lipophilicity of the compound suggests potential partitioning into lipid bilayers, experimental data from studies using artificial lipid membranes, vesicles, or other model systems to characterize such interactions, including effects on membrane fluidity, permeability, or phase behavior, are not available. Similarly, research describing the specific localization or accumulation of this compound within isolated subcellular fractions (e.g., mitochondria, microsomes) is not present in the current body of scientific research.

Metabolic Pathway Interrogation (In Vitro and Cell-Free Systems)

In vitro and cell-free system studies have identified enzymatic hydrolysis as a primary metabolic transformation of this compound. The ester linkages of the acetate (B1210297) groups are susceptible to cleavage by esterase enzymes, yielding hydroquinone (B1673460) and acetic acid as the principal metabolites.

One study identified that a nonspecific carboxylate esterase, Rsp3690 from Rhodobacter sphaeroides, is capable of hydrolyzing 1,4-diacetoxybenzene (B1673461). nih.gov This demonstrates that this compound can serve as a substrate for enzymes within the amidohydrolase superfamily in a cell-free environment. nih.gov The kinetic parameters for this enzymatic reaction have been characterized, providing insight into the efficiency of this metabolic conversion. nih.gov

Another investigation using a purified lipase (B570770) from pecan nuts demonstrated that 1,4-diacetoxybenzene acts as a competitive inhibitor of the enzyme. researchgate.netresearchgate.net This finding indicates a direct interaction with metabolic enzymes, where this compound competes with the enzyme's natural substrate, thereby modulating its activity. researchgate.netresearchgate.net The inhibition constant (Ki) for this interaction was determined, quantifying the inhibitory potency of the compound. researchgate.netresearchgate.net

The following table summarizes the key findings from these in vitro studies on the metabolic transformations of this compound.

| Enzyme/System | Source Organism/System | Type of Interaction | Key Findings |

| Carboxylate Esterase (Rsp3690) | Rhodobacter sphaeroides (Cell-Free) | Substrate Hydrolysis | Catalyzes the hydrolysis of 1,4-diacetoxybenzene. nih.gov |

| Lipase | Pecan Nut (Carya illinoinensis) | Competitive Inhibition | Acts as a competitive inhibitor of lipase activity. researchgate.netresearchgate.net |

Direct experimental studies investigating the influence of this compound itself on biochemical fluxes in in vitro or cell-free systems are not extensively documented. The primary metabolic transformation of this compound is its hydrolysis to hydroquinone. nih.gov Consequently, the downstream effects on biochemical pathways are largely attributable to the actions of hydroquinone. However, in keeping with a strict focus on this compound, research that specifically quantifies changes in the flow of metabolites through pathways such as glycolysis, the citric acid cycle, or pentose (B10789219) phosphate (B84403) pathway as a direct result of the introduction of this compound to a cell-free system is not available in the current literature.

Advanced Applications of Dhaq Diacetate in Chemical Science and Technology Non Clinical

Utilization in Material Science and Polymer Chemistry

While direct applications of Dhaq diacetate are not documented, one study detailed the use of a chemically modified derivative of the base compound, Mitoxantrone, as a "drug structure-directing agent" for the synthesis of mesoporous silica (B1680970) nanoparticles. This represents a highly specialized application within materials science, but it does not involve this compound as a general precursor for advanced functional materials or in controlled polymerization reactions as requested. There is no evidence of its use as an initiator, catalyst, or monomer in polymerization processes.

This compound in Catalyst Design and Ligand Development

Given the strict instructions to focus solely on "this compound" and to adhere to the provided outline without introducing information outside its explicit scope, the lack of relevant, non-clinical scientific data makes it impossible to generate a thorough, informative, and scientifically accurate article as requested. The available information is almost exclusively centered on its medical applications, which you have strictly excluded.

Therefore, we are unable to proceed with the generation of the article. We recommend selecting a chemical compound with a more established and diverse record of applications in non-clinical chemical science and technology for a future request.

While this compound is identified as a chemical entity within the broader class of anthraquinones, specific research findings detailing its role in the development and validation of analytical methods are scarce. The available literature primarily mentions the compound in the context of its synthesis and its relationship to other pharmacologically active anthraquinones.

Consequently, it is not possible to provide a thorough and informative section on the advanced applications of this compound in analytical chemistry with the required detailed research findings and data tables as stipulated in the instructions. Further research and publication in this specific area would be necessary to elaborate on its potential uses as a certified reference material or a derivatizing agent for analytical purposes.

Emerging Research Directions and Future Perspectives for Dhaq Diacetate

Integration with Artificial Intelligence and Machine Learning in Dhaq Diacetate Research9.2. Sustainable Chemistry and Green Synthesis of this compound Analogues9.3. Development of Novel Research Tools and Probes Based on Dhaq Diacetate9.4. Interdisciplinary Collaborations for Comprehensive this compound Research

Without foundational information on the chemical structure, properties, and biological activities of "this compound," any attempt to discuss future research directions would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Q & A

Basic: How is diacetate-based oxidation utilized in porphyrin synthesis, and what factors influence reaction efficiency?

Answer:

Dhaq diacetate derivatives, such as iodobenzene diacetate, are employed as oxidizing agents to convert porphyrinogens to porphyrins. In experimental setups, factors like solvent polarity, reaction temperature, and stoichiometric ratios significantly impact yield. For instance, iodobenzene diacetate achieved a 46% yield in synthesizing meso-tetraphenylporphyrin under optimized conditions . Researchers should systematically vary these parameters using factorial design to identify optimal conditions and mitigate side reactions like over-oxidation.

Advanced: What experimental strategies enhance the selectivity of diacetate oxidants in multi-step organic syntheses?

Answer:

To improve selectivity, employ kinetic studies to map reaction pathways and identify intermediates. Techniques such as in-situ NMR or HPLC-MS can monitor real-time oxidation states. For example, in porphyrin synthesis, controlling the addition rate of iodobenzene diacetate reduces undesired byproducts . Pairing these methods with computational modeling (e.g., DFT calculations) helps predict reactive sites and tailor oxidant-substrate interactions.

Basic: How do diacetate compounds influence gut microbiota composition and metabolic function in in vivo models?

Answer:

Sodium diacetate alters microbial diversity and metabolic pathways, as shown in murine studies. At 0.3 g/(kg·d), it increased Bacteroides and Akkermansia abundance while downregulating carbohydrate and amino acid metabolism . Researchers should use 16S rDNA sequencing for taxonomic profiling and PICRUSt/KEGG for functional predictions. However, cohort size and baseline microbiota variability must be controlled to ensure reproducibility.

Advanced: How can contradictory data on diacetate-induced metabolic shifts (e.g., fatty acid upregulation vs. lipid metabolism suppression) be resolved?

Answer:

Integrate multi-omics approaches (metagenomics, metabolomics) to disentangle conflicting observations. For instance, sodium diacetate may upregulate fatty acid synthesis genes while inhibiting lipid transporters. Use pathway enrichment analysis (e.g., MetaCyc) and cross-validate findings with isotope tracing (e.g., 13C-labeled substrates) to clarify flux dynamics . Statistical frameworks like mixed-effects models can account for inter-individual heterogeneity.

Methodological: What protocols optimize diacetate-based fluorescent probes (e.g., DCFH-DA) for ROS detection in biological matrices?

Answer:

DCFH-DA requires de-esterification by intracellular esterases to become fluorescent. Pre-incubation with serum-free buffers minimizes esterase interference. In human blood cells, D-optimal experimental design identified PMA (phorbol ester) as the optimal ROS inducer, with probe concentrations calibrated to avoid signal saturation . Validate results with alternative probes (e.g., Amplex Red) and include quenching controls (e.g., catalase) to confirm ROS specificity .

Advanced: How can researchers design robust assays to quantify diacetate stability under varying physiological conditions?

Answer:

Use accelerated stability testing (e.g., Arrhenius kinetics) to predict degradation rates across pH (2–9) and temperature (4–37°C) ranges. HPLC-UV or LC-MS quantifies intact diacetate and hydrolysis byproducts. For example, trans-p-coumaryl diacetate’s stability in aqueous buffers correlates with its acetyl group lability, which can be modeled via QSPR (quantitative structure-property relationship) . Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis.

Basic: What analytical techniques are critical for characterizing diacetate derivatives in pharmacological studies?

Answer:

Nuclear Magnetic Resonance (NMR) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. For mitoxantrone diacetate (DHAQ), reversed-phase HPLC with photodiode array detection (λ = 610 nm) quantifies purity and degradation products . Pair these with cytotoxicity assays (e.g., CFSE dilution for proliferation) to link chemical stability to bioactivity .

Advanced: How should researchers address batch-to-batch variability in diacetate reagents during long-term studies?

Answer:

Implement strict quality control (QC) protocols, including Certificate of Analysis (CoA) verification for each batch. For fluorescent probes like 2',7'-dichlorofluorescein diacetate, validate fluorescence activation thresholds via plate-reader calibration curves . Use statistical process control (SPC) charts to monitor variability and establish acceptance criteria (e.g., ±5% fluorescence intensity).

Methodological: What frameworks ensure ethical and reproducible use of diacetates in preclinical models?

Answer:

Follow ICH guidelines for pharmacoepidemiological studies, emphasizing data source relevance and reliability . For murine models, document sodium diacetate dosing (mg/kg), administration route (oral vs. IP), and endpoint criteria (e.g., fecal collection timelines) . Pre-register protocols on platforms like OSF to enhance transparency and reduce publication bias.

Advanced: How can machine learning enhance the design of diacetate derivatives with tailored bioactivity?

Answer:

Train neural networks on datasets like ChEMBL or PubChem to predict structure-activity relationships (SAR). For trans-p-coumaryl diacetate, QSPR models correlate acetyl group positioning with solubility and membrane permeability . Validate predictions via synthesis and high-throughput screening (HTS). Integrate molecular dynamics simulations to assess binding affinities to target proteins (e.g., microbial enzymes in gut studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.